molecular formula C13H11ClFNO B13975729 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline CAS No. 202197-27-1

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline

Cat. No.: B13975729
CAS No.: 202197-27-1
M. Wt: 251.68 g/mol
InChI Key: VQCZIZIHGIJMII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline typically involves the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-chloroaniline+4-fluorobenzyl chlorideK2CO3,DMF,heatThis compound\text{3-chloroaniline} + \text{4-fluorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-chloroaniline+4-fluorobenzyl chlorideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively disrupt abnormal cell growth, making it useful in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated benzyl group enhances its stability and binding affinity to molecular targets, making it a valuable intermediate in pharmaceutical synthesis .

Properties

CAS No.

202197-27-1

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]aniline

InChI

InChI=1S/C13H11ClFNO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8,16H2

InChI Key

VQCZIZIHGIJMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)N)Cl)F

Origin of Product

United States

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